EZH2 Biochemical Inhibition Potency: IC₅₀ Comparison vs. Closest N-pyridylmethyl Analog
In a biochemical EZH2 methyltransferase assay using recombinant PRC2 complex, the target compound 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide demonstrated an IC₅₀ of 87 nM . By contrast, the close analog 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide, which lacks the methylene spacer in the side chain, exhibited an IC₅₀ of 340 nM under identical assay conditions . This approximately 3.9-fold improvement in potency highlights the critical contribution of the pyridin-3-ylmethyl substituent for optimal target engagement.
| Evidence Dimension | EZH2 methyltransferase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 87 nM |
| Comparator Or Baseline | 4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide (IC₅₀ = 340 nM) |
| Quantified Difference | 3.9-fold greater potency |
| Conditions | Recombinant PRC2 complex; H3K27 methylation endpoint; 1-h incubation; n=3 |
Why This Matters
For epigenetics-focused screening campaigns, a 4-fold potency difference can dictate hit prioritization and downstream lead optimization; purchasing the correct analog ensures alignment with published SAR.
